molecular formula C22H19ClN4O B12882712 4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]- CAS No. 185559-74-4

4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-

Cat. No.: B12882712
CAS No.: 185559-74-4
M. Wt: 390.9 g/mol
InChI Key: BDXFLCKZJSQGAG-UHFFFAOYSA-N
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Description

7-Chloro-N-(5-morpholinoisoquinolin-8-yl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-N-(5-morpholinoisoquinolin-8-yl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of a benzylamine derivative with an aldehyde in the presence of an acid catalyst.

    Introduction of the Morpholino Group: The morpholino group can be introduced through a nucleophilic substitution reaction, where a chloro-substituted isoquinoline derivative reacts with morpholine.

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of an aniline derivative with glycerol and sulfuric acid.

    Coupling of the Isoquinoline and Quinoline Cores: The final step involves the coupling of the isoquinoline and quinoline cores through a nucleophilic aromatic substitution reaction, where the chloro-substituted quinoline reacts with the isoquinoline derivative.

Industrial Production Methods

Industrial production of 7-Chloro-N-(5-morpholinoisoquinolin-8-yl)quinolin-4-amine may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-N-(5-morpholinoisoquinolin-8-yl)quinolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-Chloro-N-(5-morpholinoisoquinolin-8-yl)quinolin-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antimalarial, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Chloro-N-(5-morpholinoisoquinolin-8-yl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of metabolic pathways in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline N-oxides: Compounds with an oxidized quinoline core.

    Morpholinoquinolines: Compounds with a morpholino group attached to the quinoline core.

Uniqueness

7-Chloro-N-(5-morpholinoisoquinolin-8-yl)quinolin-4-amine is unique due to its combination of the isoquinoline and quinoline cores, along with the presence of the morpholino group. This unique structure imparts specific biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

185559-74-4

Molecular Formula

C22H19ClN4O

Molecular Weight

390.9 g/mol

IUPAC Name

7-chloro-N-(5-morpholin-4-ylisoquinolin-8-yl)quinolin-4-amine

InChI

InChI=1S/C22H19ClN4O/c23-15-1-2-17-20(6-8-25-21(17)13-15)26-19-3-4-22(27-9-11-28-12-10-27)16-5-7-24-14-18(16)19/h1-8,13-14H,9-12H2,(H,25,26)

InChI Key

BDXFLCKZJSQGAG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C=CN=CC3=C(C=C2)NC4=C5C=CC(=CC5=NC=C4)Cl

Origin of Product

United States

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